molecular formula C16H18ClNO6S2 B11933974 (S)-(+)-Clopidogrel Hydrogensulfate

(S)-(+)-Clopidogrel Hydrogensulfate

Cat. No.: B11933974
M. Wt: 419.9 g/mol
InChI Key: LKQGSDYWJCUZTR-UHFFFAOYSA-N
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Description

Clopidogrel hydrogensulfate is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with cardiovascular diseases. It is commonly prescribed to reduce the risk of heart attacks and strokes, particularly in individuals with a history of myocardial infarction, acute coronary syndrome, or peripheral arterial disease . Clopidogrel hydrogensulfate works by inhibiting platelet aggregation, thereby preventing the formation of harmful clots.

Preparation Methods

The synthesis of clopidogrel hydrogensulfate involves several steps:

    Preparation of (+)-o-chlorobenzene glycine methyl ester: This intermediate is synthesized through a series of reactions involving chlorobenzene and glycine methyl ester.

    Preparation of (+)-α-(2-thiophene ethylamino)-α-(2-chlorphenyl) methyl acetate hydrochloride: This step involves the reaction of the previously prepared intermediate with thiophene and chlorphenyl compounds.

    Preparation of (+)-clopidogrel free alkali: The intermediate is further processed to obtain clopidogrel in its free alkali form.

    Preparation of (+)-clopidogrel camphorsulfonic acid double salt: This involves the reaction of clopidogrel free alkali with camphorsulfonic acid.

    Hydrolysis and preparation of clopidogrel hydrogensulfate: The final step involves hydrolyzing the camphorsulfonic acid double salt to obtain clopidogrel hydrogensulfate.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .

Chemical Reactions Analysis

Clopidogrel hydrogensulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include peroxymonosulfate, sodium halide, and various solvents. The major products formed from these reactions are halogenated derivatives and N-oxide compounds .

Scientific Research Applications

Clopidogrel hydrogensulfate has a wide range of scientific research applications:

Mechanism of Action

Clopidogrel hydrogensulfate is a prodrug that requires activation by the cytochrome P450 enzyme system, primarily CYP2C19. Once activated, it irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP from binding and activating the glycoprotein GPIIb/IIIa complex. This inhibition prevents platelet aggregation and reduces the risk of clot formation .

Properties

Molecular Formula

C16H18ClNO6S2

Molecular Weight

419.9 g/mol

IUPAC Name

methyl 2-[2-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]acetate;sulfuric acid

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)10-18-7-6-14-11(9-18)8-15(21-14)12-4-2-3-5-13(12)17;1-5(2,3)4/h2-5,8H,6-7,9-10H2,1H3;(H2,1,2,3,4)

InChI Key

LKQGSDYWJCUZTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC2=C(C1)C=C(S2)C3=CC=CC=C3Cl.OS(=O)(=O)O

Origin of Product

United States

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